![molecular formula C17H12N4OS B2448333 N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1210387-22-6](/img/structure/B2448333.png)
N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole derivatives, such as the one you’re asking about, are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties and are used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds often involves various approaches, including multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of similar compounds is often deduced by IR and NMR spectral tools .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve a series of structural manipulations to obtain various pharmacophoric motif conjugates .Physical And Chemical Properties Analysis
Imidazole derivatives are generally white or colorless solids that are highly soluble in water and other polar solvents . They show both acidic and basic properties due to their amphoteric nature .Scientific Research Applications
Therapeutic Potential
The compound is part of a class of imidazole containing compounds which have a broad range of chemical and biological properties . These compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Potential
The compound has been evaluated for its antitumor potential against different cell lines . This suggests that it could be used in the development of new drugs for cancer treatment.
Pharmacokinetics and Toxicity Profiles
The compound has been studied for its pharmacokinetics and toxicity profiles . This is crucial in drug development as it helps to understand how the drug is absorbed, distributed, metabolized, and excreted in the body, as well as its potential side effects.
Antibacterial and Antifungal Activity
The compound has shown potential antibacterial and antifungal activity . This suggests that it could be used in the development of new antibiotics or antifungal drugs.
Anti-inflammatory and Analgesic Activities
Some derivatives of the compound have shown anti-inflammatory and analgesic activities . This suggests that it could be used in the development of new drugs for the treatment of inflammation and pain.
Structural Activity Relationship (SAR)
The compound’s structural activity relationship (SAR) has been studied . SAR is a method used in medicinal chemistry to understand how the structure of a drug relates to its biological activity. This information can be used to design more effective drugs.
Future Directions
properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(17-20-14-3-1-2-4-15(14)23-17)19-12-7-5-11(6-8-12)13-9-10-18-21-13/h1-10H,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZVUPSKOMYCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.